Cas no 97845-72-2 (Penciclovir Diacetate)

El Penciclovir Diacetato es un profármaco del Penciclovir, un antiviral análogo de nucleósido utilizado principalmente en el tratamiento de infecciones por virus herpes, como el herpes simple (HSV-1 y HSV-2) y el herpes zóster. Su estructura diacetilada mejora la biodisponibilidad y la absorción celular en comparación con el Penciclovir libre. Una vez metabolizado, inhibe selectivamente la ADN polimerasa viral, bloqueando la replicación del virus sin afectar significativamente las células huésped. Su perfil farmacocinético incluye una vida media prolongada en tejidos infectados, lo que permite una dosificación menos frecuente. Es especialmente útil en formulaciones tópicas y sistémicas, destacando por su baja toxicidad y alta especificidad antiviral.
Penciclovir Diacetate structure
Penciclovir Diacetate structure
Product Name:Penciclovir Diacetate
Número CAS:97845-72-2
MF:C14H19N5O5
Megavatios:337.331162691116
CID:4557780
Update Time:2025-07-21

Penciclovir Diacetate Propiedades químicas y físicas

Nombre e identificación

    • Penciclovir Diacetate Impurity
    • Penciclovir Impurity 3
    • 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-
    • 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate
    • Penciclovir impurity-C
    • 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
    • BRL 39913
    • BRU 39913
    • Di-O-acetylpenciclovir
    • Penciclovir diacetate
    • Penciclovir Diacetate
    • Renchi: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)
    • Clave inchi: KQURMIWGELPUHQ-UHFFFAOYSA-N
    • Sonrisas: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O

Penciclovir Diacetate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
P221505-5mg
Penciclovir Diacetate
97845-72-2
5mg
$58.00 2023-05-17
TRC
P221505-10mg
Penciclovir Diacetate
97845-72-2
10mg
$ 110.00 2023-09-06
TRC
P221505-25mg
Penciclovir Diacetate
97845-72-2
25mg
$ 241.00 2023-09-06
TRC
P221505-50mg
Penciclovir Diacetate
97845-72-2
50mg
$ 466.00 2023-09-06

Penciclovir Diacetate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ;  1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ;  1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ;  rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Torii, Takayoshi; et al Derudas, Marco ; et al Harnden, Michael R.; et al, Tetrahedron, 2006, 62(24), 5709-5716

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
1.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Referencia
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
2.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Referencia
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al Torii, Takayoshi; et al Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Water ;  3 h, pH 7.4, 30 °C
Referencia
Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites
Rodrigues, Diogo; et al, ChemCatChem, 2014, 6(4), 1028-1042

Métodos de producción 8

Condiciones de reacción
Referencia
Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides
Izawa, Kunisuke; et al, United States, 1998, 70(2), 313-318

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Referencia
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Referencia
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
Referencia
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al Torii, Takayoshi; et al Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
Referencia
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Penciclovir Diacetate Raw materials

Penciclovir Diacetate Preparation Products

Proveedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote